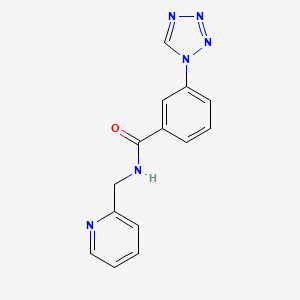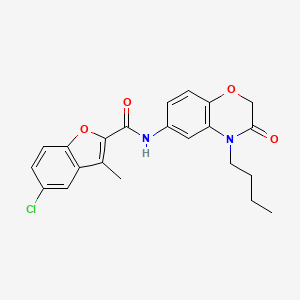
N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile. The final step often involves the coupling of the pyridine-tetrazole intermediate with a benzoyl chloride derivative to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyridine or benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides or pyridines.
Applications De Recherche Scientifique
N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and tetrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The benzamide group can further enhance binding affinity through additional interactions with the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide
- 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetohydrazide
Uniqueness
N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H12N6O |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
N-(pyridin-2-ylmethyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H12N6O/c21-14(16-9-12-5-1-2-7-15-12)11-4-3-6-13(8-11)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21) |
Clé InChI |
PESDGODXWCWNCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]-](/img/structure/B14978289.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B14978295.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14978309.png)
![2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(morpholin-4-yl)ethanone](/img/structure/B14978318.png)
![2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B14978323.png)
![N-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14978326.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14978334.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B14978336.png)
![2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B14978337.png)


![N-(5-chloro-2-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14978360.png)
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14978370.png)
![Methyl 4-(5-hydroxy-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate](/img/structure/B14978377.png)
